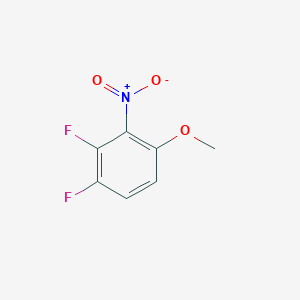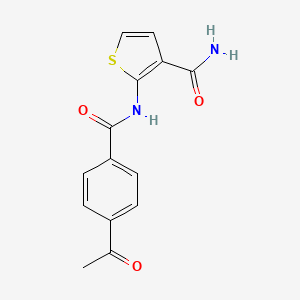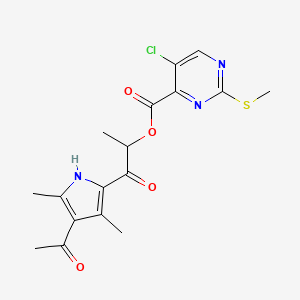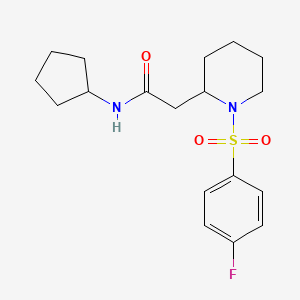
N-cyclopentyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopentyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide, also known as CSP-1103, is a novel compound that has gained attention in the scientific community due to its potential therapeutic applications.
科学的研究の応用
Synthesis and Chemical Properties
The compound's utility in scientific research often involves its synthesis and incorporation into larger molecular frameworks for the development of new chemical entities. For example, the synthesis of acetamide derivatives bearing azinane and 1,3,4-oxadiazole heterocyclic cores to evaluate their antibacterial potentials demonstrates its applicability in creating potential therapeutic agents (Kashif Iqbal et al., 2017). Similarly, the synthesis of different 1,3,4-oxadiazole and acetamide derivatives of ethyl nipecotate, designed with multifunctional moieties, has been undertaken to explore their antibacterial and anti-enzymatic potentials (K. Nafeesa et al., 2017).
Biological Activities
The synthesized derivatives of N-cyclopentyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide have been evaluated for various biological activities. The compound's derivatives have shown moderate to potent antibacterial activities against both Gram-positive and Gram-negative bacteria, indicating its role in developing new antibacterial agents (H. Khalid et al., 2016). Furthermore, these compounds have been explored for their anticancer effects, with some derivatives showing significant cytotoxicity against cancer cell lines, such as hepatocellular carcinoma (HCC) HepG2 and Huh7 cell lines, demonstrating their potential in cancer therapy research (M. Eldeeb et al., 2022).
Immunomodulatory Effects
Some derivatives have been investigated for their immunomodulatory effects. For instance, N-(4-[(4-fluorophenyl)sulfonyl]phenyl)acetamide has been studied for its ability to restore cytolytic T-lymphocyte response in immunocompromised mice, highlighting its potential application in immunotherapy (B. S. Wang et al., 1988).
特性
IUPAC Name |
N-cyclopentyl-2-[1-(4-fluorophenyl)sulfonylpiperidin-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25FN2O3S/c19-14-8-10-17(11-9-14)25(23,24)21-12-4-3-7-16(21)13-18(22)20-15-5-1-2-6-15/h8-11,15-16H,1-7,12-13H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRDTWBSIKGSGDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CC2CCCCN2S(=O)(=O)C3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25FN2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclopentyl-2-(1-((4-fluorophenyl)sulfonyl)piperidin-2-yl)acetamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chlorobenzyl 5-[(E)-2-phenylethenyl]-1,3,4-oxadiazol-2-yl sulfide](/img/structure/B2803943.png)
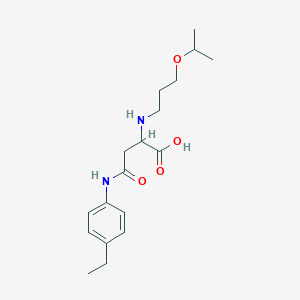
![N-[3-(5-Methyl-6-nitro-2,3-dihydroindol-1-yl)-3-oxopropyl]prop-2-enamide](/img/structure/B2803946.png)
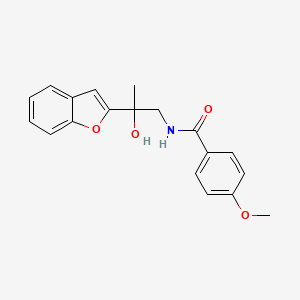
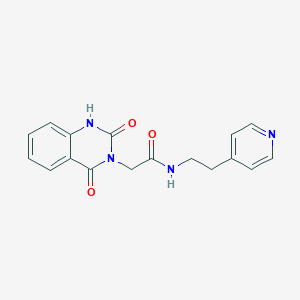
![3-[2-[(9H-Fluoren-9-ylmethoxycarbonylamino)methyl]phenyl]benzoic acid](/img/structure/B2803950.png)
![N-(5-acetyl-1,3-thiazol-2-yl)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B2803952.png)
![(2Z)-2-[(4-chlorophenyl)imino]-N-(furan-2-ylmethyl)-7-hydroxy-2H-chromene-3-carboxamide](/img/structure/B2803953.png)
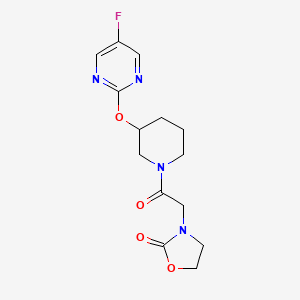

![6-Fluoro-N-[1-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]ethyl]pyridine-3-carboxamide](/img/structure/B2803960.png)
